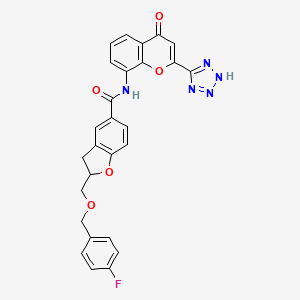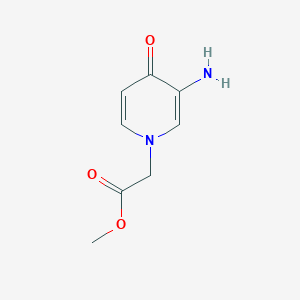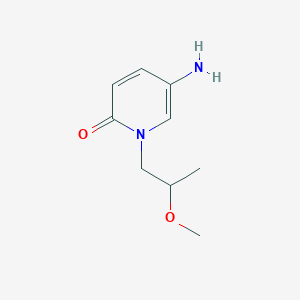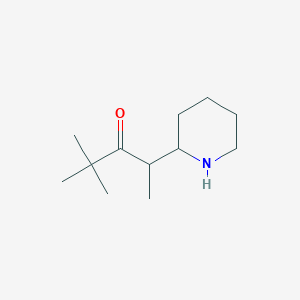
3-(Cycloheptyloxy)-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cycloheptyloxy)-4-iodooxolane is an organic compound characterized by the presence of a cycloheptyloxy group and an iodine atom attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)-4-iodooxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cycloheptyloxy Group: This step involves the substitution of a suitable leaving group with a cycloheptyloxy group, often using cycloheptanol as a starting material.
Iodination: The final step involves the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved using iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cycloheptyloxy)-4-iodooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
3-(Cycloheptyloxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cycloheptyloxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The cycloheptyloxy group and iodine atom contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cycloheptyloxy)-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.
3-(Cycloheptyloxy)-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-(Cycloheptyloxy)-4-fluorooxolane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Cycloheptyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H19IO2 |
|---|---|
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
3-cycloheptyloxy-4-iodooxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2 |
Clé InChI |
WDNAIQOVEGQODX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OC2COCC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)



![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)





![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)


